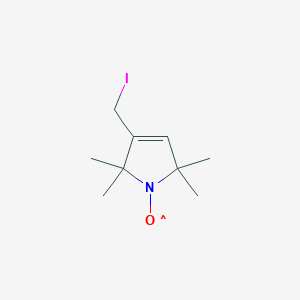
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position . Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) depend on the type of reaction and the reagents used. For example, substitution reactions with thiols can produce thioether derivatives .
Scientific Research Applications
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylpyrroline: A precursor in the synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline).
3-Bromomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline): A similar compound where the iodine atom is replaced by a bromine atom.
Uniqueness
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .
Properties
CAS No. |
76893-33-9 |
|---|---|
Molecular Formula |
C9H16INO |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
InChI |
InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
InChI Key |
DGWYHBRLTUNLLF-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CI)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CI)C |
Synonyms |
2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


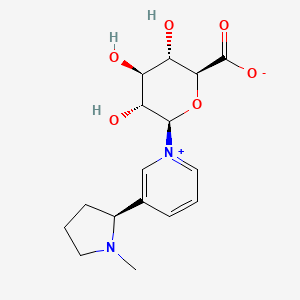
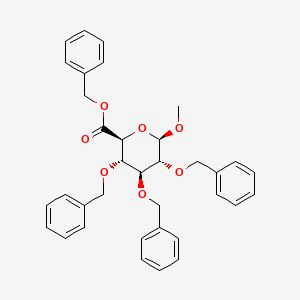
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)

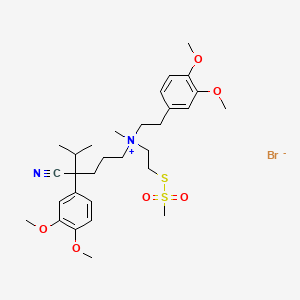

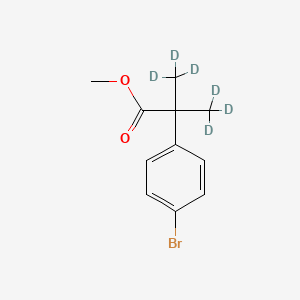


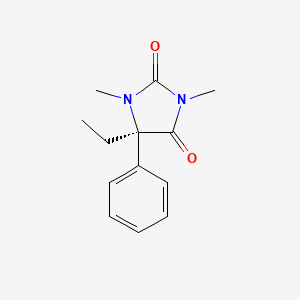

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

